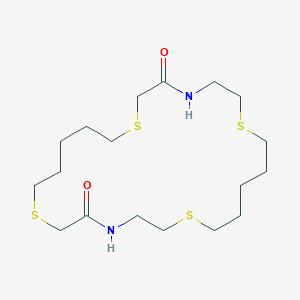
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is a complex organic compound with a unique structure characterized by the presence of sulfur and nitrogen atoms within a large ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the large ring structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to metal ions in enzymes, altering their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetrathia-13,16-diazacyclooctadecane: Similar in structure but with a smaller ring size.
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: Contains oxygen atoms instead of sulfur.
1,4,7-Trithia-10,13-diazacyclotridecane: Contains fewer sulfur atoms and a smaller ring.
Uniqueness
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is unique due to its larger ring size and the presence of multiple sulfur and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
71067-06-6 |
|---|---|
Fórmula molecular |
C18H34N2O2S4 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
1,7,13,19-tetrathia-4,16-diazacyclotetracosane-3,17-dione |
InChI |
InChI=1S/C18H34N2O2S4/c21-17-15-25-11-5-2-6-12-26-16-18(22)20-8-14-24-10-4-1-3-9-23-13-7-19-17/h1-16H2,(H,19,21)(H,20,22) |
Clave InChI |
QBOWJJKLJPYOSE-UHFFFAOYSA-N |
SMILES canónico |
C1CCSCCNC(=O)CSCCCCCSCC(=O)NCCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
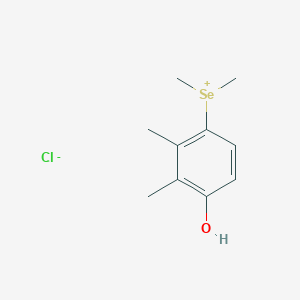

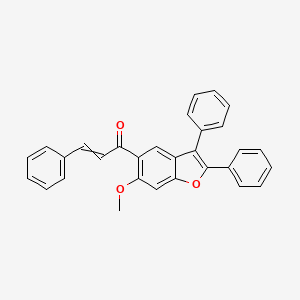
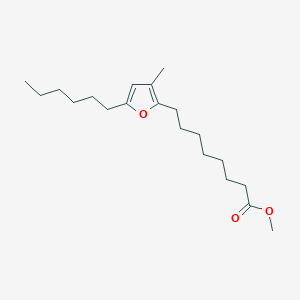
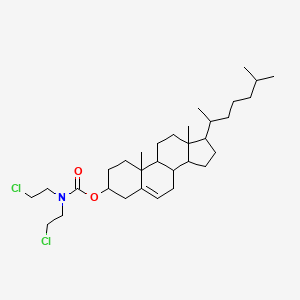
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
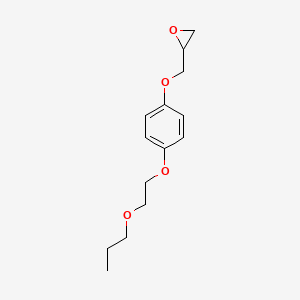
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)

![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
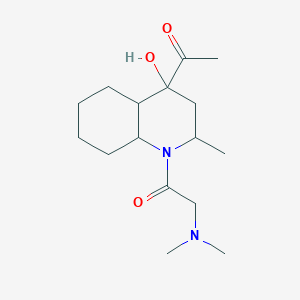
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
